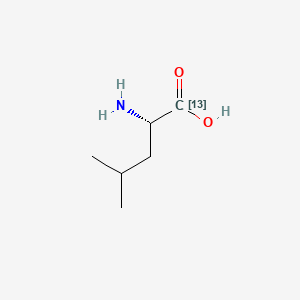

L-Leucine-13C

説明

特性

IUPAC Name |

(2S)-2-amino-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-SANWUMGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995817 | |

| Record name | (1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74292-94-7 | |

| Record name | Leucine 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Principle of L-Leucine-¹³C Stable Isotope Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of L-Leucine-¹³C stable isotope tracing, a powerful technique for quantifying dynamic changes in protein metabolism. By introducing a non-radioactive, heavy isotope of the essential amino acid L-Leucine into a biological system, researchers can precisely track its metabolic fate, offering critical insights into protein synthesis, breakdown, and overall turnover. This technique is invaluable for understanding fundamental cellular processes, disease pathogenesis, and the mechanism of action of therapeutic interventions.

Core Principles of L-Leucine-¹³C Stable Isotope Tracing

The foundational principle of L-Leucine-¹³C stable isotope tracing lies in the ability to distinguish between endogenous (pre-existing) and newly synthesized molecules. L-Leucine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. A significant portion, approximately 80%, of available leucine (B10760876) is utilized for protein synthesis, while the remainder is catabolized.

By introducing L-Leucine in which one or more of the carbon atoms (¹²C) are replaced with the stable isotope ¹³C, a "tracer" is created. This labeled leucine behaves biochemically identically to its unlabeled counterpart and is incorporated into newly synthesized proteins. The rate of this incorporation serves as a direct measure of protein synthesis.

The primary analytical technique underpinning this method is mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These highly sensitive instruments can differentiate between molecules based on their mass-to-charge ratio, allowing for the precise quantification of the ratio of ¹³C-labeled to ¹²C-unlabeled leucine in various biological samples, such as plasma and tissue protein.

L-Leucine Metabolism and its Role in Protein Synthesis

Once inside the cell, L-Leucine-¹³C follows the same metabolic pathways as unlabeled leucine. A primary fate is its incorporation into new proteins. Leucine also acts as a potent signaling molecule, directly activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[1][2]

The catabolic pathway for leucine begins with its reversible transamination to α-ketoisocaproate (α-KIC).[3] This is followed by oxidative decarboxylation, ultimately leading to the production of acetyl-CoA and acetoacetate. By measuring the appearance of ¹³C in these downstream metabolites, researchers can also quantify the rate of leucine oxidation.

dot

Caption: Metabolic fate of L-Leucine-¹³C.

Experimental Protocols

Two primary experimental designs are employed for in vivo studies of protein synthesis using L-Leucine-¹³C: the continuous infusion method and the flooding dose method.

Primed, Continuous Infusion Method

This "gold standard" approach aims to achieve a steady-state isotopic enrichment of L-Leucine-¹³C in the plasma, which serves as a proxy for the precursor pool for protein synthesis.[4]

Detailed Methodology:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state, requiring an overnight fast.

-

Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling.

-

Priming Dose: A "priming" bolus of L-[1-¹³C]leucine is administered to rapidly raise the plasma enrichment to the expected steady-state level.[5]

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-¹³C]leucine is initiated and maintained for several hours.

-

Blood and Tissue Sampling: Blood samples are collected at regular intervals to confirm isotopic steady state. Muscle biopsies are typically taken at the beginning and end of the steady-state period to measure the incorporation of the tracer into tissue protein.

-

Sample Processing: Plasma is separated from blood samples. Tissue samples are immediately frozen in liquid nitrogen. Both plasma and tissue proteins are then hydrolyzed to their constituent amino acids for analysis.

-

Mass Spectrometry Analysis: The isotopic enrichment of leucine in plasma and in the amino acid constituents of tissue proteins is determined by GC-MS or LC-MS.

-

Calculation of Fractional Synthesis Rate (FSR): The FSR, representing the percentage of the protein pool synthesized per unit of time, is calculated using the following formula:

FSR (%/hour) = (E₂ - E₁) / (Eₚ × t) × 100

Where:

-

E₂ is the ¹³C-leucine enrichment in the protein at the end of the infusion.

-

E₁ is the ¹³C-leucine enrichment in the protein at the beginning of the infusion.

-

Eₚ is the average ¹³C-leucine enrichment in the precursor pool (plasma KIC is often used as a surrogate for intracellular leucine enrichment) during the infusion.

-

t is the duration of the infusion in hours.

-

Flooding Dose Method

The flooding dose technique involves administering a large bolus of L-Leucine containing the ¹³C tracer.[6][7] This large dose is intended to "flood" all precursor pools, minimizing differences in isotopic enrichment between plasma and intracellular compartments.

Detailed Methodology:

-

Subject Preparation: Similar to the continuous infusion method, subjects are typically fasted overnight.

-

Tracer Administration: A large, single intravenous injection of L-[1-¹³C]leucine is administered.

-

Blood and Tissue Sampling: A baseline muscle biopsy is taken before the injection. A second biopsy is taken after a set period, often around 90 minutes post-injection.[6] Blood samples are collected at intervals to monitor the decay of the tracer enrichment in the plasma.

-

Sample Processing and Analysis: The processing and analysis steps are similar to the continuous infusion method.

-

Calculation of FSR: The FSR is calculated based on the change in protein-bound leucine enrichment and the average enrichment of the precursor pool over the experimental period.

dot

Caption: General workflow for L-Leucine-¹³C tracing experiments.

Data Presentation: Quantitative Insights into Protein Synthesis

The following tables summarize representative quantitative data on muscle protein fractional synthesis rates (FSR) obtained using L-Leucine-¹³C tracing under various physiological conditions.

Table 1: Muscle Protein FSR in Response to Nutritional State

| Condition | FSR (%/hour) | Reference |

| Fasted | 0.063 ± 0.005 | [8][9] |

| Fed | 0.080 ± 0.007 | [8][9] |

Table 2: Muscle Protein FSR in Response to Exercise

| Condition | FSR (%/hour) | Reference |

| Rest | ~0.043 | [10] |

| Post-Exercise | ~0.060 - 0.065 | [10] |

Table 3: Comparison of Protein Synthesis Rates in Different Tissues

| Tissue | FSR (%/day) | Reference |

| Muscle | 1.1 - 1.8 | [11] |

| Liver | Greater than muscle (data varies) | [12] |

Mandatory Visualization: Leucine Sensing and the mTORC1 Signaling Pathway

Leucine acts as a critical signaling molecule to activate the mTORC1 pathway, a master regulator of protein synthesis. The following diagram illustrates the key steps in this signaling cascade.

dot

Caption: Leucine activation of the mTORC1 signaling pathway.

Conclusion

L-Leucine-¹³C stable isotope tracing is a cornerstone technique in metabolic research, providing a dynamic and quantitative measure of protein synthesis in vivo. Its application has been instrumental in advancing our understanding of the regulation of muscle mass, the metabolic response to nutrition and exercise, and the pathophysiology of various diseases. For researchers and drug development professionals, this methodology offers a powerful tool to elucidate the mechanisms of action of novel therapeutics aimed at modulating protein metabolism. The detailed protocols and principles outlined in this guide serve as a foundational resource for the successful implementation and interpretation of L-Leucine-¹³C tracing studies.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of protein synthesis in human skeletal muscle: further investigation of the flooding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

L-Leucine-13C: A Technical Guide to Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis methodologies for L-Leucine isotopically labeled with Carbon-13 (¹³C). L-Leucine-¹³C is an invaluable tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate biochemical pathways and quantify protein turnover.[1] Its use in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become fundamental in quantitative proteomics.[2][3] This guide details its core chemical characteristics, presents established synthesis protocols, and illustrates relevant biological and experimental workflows.

Core Chemical Properties

L-Leucine-¹³C is a stable, non-radioactive isotopologue of L-Leucine where one or more ¹²C atoms are replaced by ¹³C atoms. This substitution results in a predictable mass shift, allowing for its differentiation from the endogenous amino acid by mass spectrometry or NMR spectroscopy.[1][4] The properties can vary depending on the position and number of ¹³C labels.

L-Leucine-1-¹³C

This variant is labeled at the carboxyl carbon position.

| Property | Value | References |

| Chemical Formula | C₅¹³CH₁₃NO₂ | [1] |

| Linear Formula | (CH₃)₂CHCH₂CH(NH₂)¹³CO₂H | [4] |

| Molecular Weight | 132.17 g/mol | [1][4][5] |

| CAS Number | 74292-94-7 | [1][4] |

| Appearance | White to off-white solid | [1] |

| Isotopic Purity | ≥ 99 atom % ¹³C | [4][6] |

| Chemical Purity / Assay | ≥ 98% (CP) | [4][5] |

| Melting Point | >300 °C (lit.) | [4][6] |

| Optical Activity | [α]25/D +14.5°, c = 2 in 5 M HCl | [4][6] |

| Mass Shift | M+1 | [4][6] |

Other Common L-Leucine Isotopologues

Uniformly labeled and multi-labeled variants are also common, particularly in proteomics and metabolic flux analysis.

| Property | L-Leucine-¹³C₆ | L-Leucine-¹³C₆,¹⁵N | References |

| Chemical Formula | ¹³C₆H₁₃NO₂ | ¹³C₆H₁₃¹⁵NO₂ | [7] |

| Linear Formula | (¹³CH₃)₂¹³CH¹³CH₂¹³CH(NH₂)¹³CO₂H | (¹³CH₃)₂¹³CH¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | |

| Molecular Weight | 137.13 g/mol | 138.12 g/mol | [7][8] |

| CAS Number | 201740-84-3 | 202406-52-8 | [7] |

| Isotopic Purity | ≥ 98 atom % ¹³C | ≥ 98 atom % ¹³C, ≥ 98 atom % ¹⁵N | [9] |

| Chemical Purity / Assay | ≥ 95% (CP) | ≥ 95% (CP) | [9] |

| Mass Shift | M+6 | M+7 | [9] |

Synthesis of L-Leucine-¹³C

The synthesis of L-Leucine-¹³C can be broadly categorized into two approaches: microbial fermentation (enzymatic) and chemical synthesis. The choice of method depends on the desired labeling pattern, scale, and cost-effectiveness.

Microbial Synthesis of L-Leucine-¹³C

Microbial synthesis leverages the natural biosynthetic pathways of microorganisms to produce labeled amino acids from a ¹³C-labeled precursor. This method is particularly effective for producing uniformly labeled (U-¹³C) amino acids.

This protocol is based on the production of L-leucine-U-¹³C₆ using a mutant Arthrobacter strain.[10]

-

Strain Preparation: A high-yielding mutant strain, Arthrobacter TS151, is used as the starting strain.

-

Fermentation Medium: Prepare the fermentation medium containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose) as the primary precursor, along with other necessary nutrients (nitrogen source, salts, trace elements).

-

Cultivation: Inoculate the sterile fermentation medium with the TS151 strain.

-

Incubation: Cultivate the culture at 28°C with a rotation speed of 220 rpm for approximately 92 hours. During this period, the microorganism will metabolize the ¹³C-labeled precursor and incorporate the isotope into the L-Leucine it produces.

-

Harvesting and Purification:

-

After cultivation, harvest the biomass by centrifugation.

-

The L-Leucine-¹³C₆ is primarily present in the supernatant.

-

Purify the L-Leucine from the fermentation broth using techniques such as ion-exchange chromatography.

-

-

Analysis: The final product's isotopic abundance and chemical purity are confirmed using mass spectrometry and HPLC. The described method yields a product with an isotopic abundance of >97% and chemical purity of >98%.[10]

Chemical Synthesis of Methyl-¹³C Labeled Leucine

Chemical synthesis provides precise control over the location of the isotopic label. A versatile route for synthesizing ¹³C methyl-labeled amino acids, including variants of Leucine and Valine, utilizes palladium-catalyzed C(sp³)–H functionalization.[11][12]

This protocol outlines the key steps for creating the labeled amino acid scaffold, which can be further processed to yield the desired product. The synthesis starts from L-alanine.[12]

-

Protection of L-Alanine:

-

Protect the amine group of L-alanine as an N-phthaloyl (NPhth) imide.

-

Couple the resulting carboxylic acid with 8-aminoquinoline (B160924) to create an intermediate (Compound 3) that contains a directing auxiliary group. This two-step process yields the intermediate in approximately 54% yield.[12]

-

-

Palladium-Catalyzed C(sp³)–H Functionalization:

-

This key step introduces the ¹³C-methyl group with high regio- and stereoselectivity.

-

React the protected alanine (B10760859) intermediate (Compound 3) with Iodomethane-¹³C (¹³CH₃I) in the presence of a palladium catalyst.

-

The 8-aminoquinoline group directs the functionalization to the β-position, yielding the ¹³C methyl-labeled scaffold (Compound 7) in 48% yield.[12]

-

-

Deprotection and Conversion:

-

Convert the 8-aminoquinoline amide into a primary amide (Compound 8) using 2-iodosobenzoic acid and Oxone® (77% yield).[12]

-

Convert the primary amide into the corresponding carboxylic acid (Compound 9) using tert-butyl nitrite (B80452) in acetic acid (88% yield).[12]

-

Finally, remove the N-phthaloyl protecting group to yield the free ¹³C methyl-labeled amino acid hydrochloride.

-

Visualizations: Pathways and Workflows

Biological Pathway: L-Leucine Activation of mTORC1 Signaling

L-Leucine is an essential branched-chain amino acid that acts as a key signaling molecule to activate the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[1][13]

Caption: L-Leucine activates the mTORC1 pathway, a key regulator of protein synthesis and cell growth.[14]

Experimental Workflow: Chemical Synthesis of ¹³C-Labeled Amino Acids

The following diagram illustrates the streamlined workflow for the chemical synthesis of ¹³C methyl-labeled amino acids via C(sp³)–H functionalization.

Caption: A streamlined workflow for chemical synthesis of ¹³C-labeled amino acids from L-Alanine.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Leucine, 13C6 for SILAC - Creative Biolabs [creative-biolabs.com]

- 3. L -Leucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202406-52-8 [sigmaaldrich.com]

- 4. L -Leucine-1-13C 13C 99atom 74292-94-7 [sigmaaldrich.com]

- 5. L-Leucine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-468-1 [isotope.com]

- 6. L-亮氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-Leucine (¹³Câ) - Cambridge Isotope Laboratories, CLM-2262-CTM [isotope.com]

- 9. L -Leucine-13C6 13C 98atom , 95 CP 201740-84-3 [sigmaaldrich.com]

- 10. Preparation of <EM>L</EM>-leucine-U-<sup>13</sup>C<SUB>6</SUB> [tws.xml-journal.net]

- 11. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leucine - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

The Role of L-Leucine-13C in Metabolic Pathway Analysis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of L-Leucine labeled with Carbon-13 (L-Leucine-13C) as a stable isotope tracer for elucidating metabolic pathways. We will cover its core applications in protein metabolism and central carbon energy metabolism, detail common experimental protocols, present quantitative data, and visualize key pathways and workflows.

Introduction to this compound as a Metabolic Tracer

Stable isotope tracers have become indispensable tools in metabolic research, offering a safe and effective alternative to radioactive isotopes for quantifying the dynamics of metabolic reactions in vivo.[1] Unlike radioisotopes, stable isotopes like Carbon-13 (¹³C) are naturally occurring, non-radioactive, and do not require special handling or disposal procedures.[1] L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a signaling molecule and a source of carbon for energy production.[2][3] By labeling L-Leucine with ¹³C, researchers can precisely track the fate of its carbon atoms through various interconnected metabolic networks. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR), allows for the detailed quantification of pathway fluxes, providing unparalleled insights into cellular metabolism in both healthy and diseased states.[4][5]

The core utility of this compound stems from its involvement in three critical areas:

-

Protein Turnover: As a fundamental building block of proteins, it allows for the direct measurement of whole-body and tissue-specific protein synthesis and degradation rates.[6][7]

-

Central Carbon Metabolism: Its catabolism produces acetyl-CoA, which directly feeds into the Tricarboxylic Acid (TCA) cycle, enabling the study of energy metabolism.[8]

-

Cellular Signaling: Leucine (B10760876) is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][9]

Core Applications in Metabolic Analysis

Quantifying Protein Synthesis and Degradation

One of the earliest and most significant applications of this compound is in the study of protein turnover.[1] By introducing L-[1-¹³C]leucine into a biological system, researchers can measure the rate at which it is incorporated into newly synthesized proteins.

The fundamental principle involves creating an "isotopic steady state" where the enrichment of ¹³C-Leucine in the precursor pool (e.g., plasma) is constant.[10] The rate of its incorporation into tissue protein is then measured from biopsies.[11] Conversely, the rate of protein degradation (breakdown) can be calculated from the dilution of the ¹³C-Leucine tracer in the plasma by unlabeled leucine released from protein breakdown.[10] These measurements are crucial for understanding the metabolic response to nutritional interventions, exercise, and various pathological conditions such as cancer and diabetes.[12][13]

Tracing Leucine Carbon into the TCA Cycle

Beyond its role in protein synthesis, leucine is a ketogenic amino acid, meaning its carbon skeleton is catabolized to produce ketone bodies and acetyl-CoA. This makes this compound an excellent tracer for probing the activity of the TCA cycle, a central hub of cellular energy metabolism.[14]

The catabolic pathway proceeds as follows:

-

Transamination: L-Leucine is converted to α-ketoisocaproate (KIC).

-

Oxidative Decarboxylation: KIC is converted to isovaleryl-CoA.

-

Further Oxidation: A series of reactions ultimately yields Acetyl-CoA and Acetoacetate.

When uniformly labeled L-Leucine-¹³C (e.g., ¹³C₆) is used, the resulting acetyl-CoA will be labeled (M+2). This labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate.[8] By analyzing the mass isotopomer distribution of downstream TCA cycle intermediates (e.g., citrate, succinate, malate) using MS, researchers can determine the relative contribution of leucine to the total acetyl-CoA pool and assess the overall oxidative flux.[8][14]

Elucidating mTORC1 Signaling

Leucine acts as a critical signaling molecule that informs the cell of amino acid availability, primarily through the activation of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway.[9] Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.[9] this compound tracing can be combined with other molecular biology techniques to study how metabolic perturbations or drug candidates affect this crucial signaling network. By correlating changes in leucine flux with the phosphorylation status of mTORC1 targets (like 4E-BP1 and p70S6K1), a dynamic picture of metabolic regulation can be constructed.[3]

Data Presentation: Quantitative Flux and Turnover Rates

The tables below summarize quantitative data from various studies that utilized this compound to assess metabolic rates.

Table 1: Leucine Kinetics in Response to Nutritional State Data represents rates of leucine metabolism under fed vs. fasted conditions. NOLD refers to Non-Oxidative Leucine Disposal, an indicator of protein synthesis.

| Condition | Leucine Oxidation (μmol·kg⁻¹·30min⁻¹) | NOLD (μmol·kg⁻¹·30min⁻¹) | Net Protein Synthesis (μmol·kg⁻¹·30min⁻¹) | Data Source(s) |

| Fed State (Intrinsically Labeled Casein) | 19.3 | 77.0 | 18.9 | [15] |

| Fed State (Free Amino Acid Mixture) | 24.9 | 55.8 | 12.3 | [15] |

Table 2: Isotopic Enrichment in Tissues After ¹³C-BCAA Diet Data shows the fractional labeling of branched-chain amino acids (BCAAs) in mouse tissues after a diet containing 20% ¹³C-labeled leucine and valine.

| Tissue | Fractional ¹³C Labeling (%) | Data Source(s) |

| Muscle (Gastrocnemius) | ~11-12% | [16] |

| Liver | ~7-8% | [16] |

Experimental Protocols and Methodologies

In Vivo Whole-Body Protein Turnover (Primed, Continuous Infusion)

This protocol is a standard method for measuring whole-body leucine kinetics in human subjects.[10]

-

Subject Preparation: Subjects are typically studied in a post-absorptive (fasted) state.

-

Tracer Preparation: Sterile solutions of L-[1-¹³C]leucine and, for priming the bicarbonate pool, NaH¹³CO₃ are prepared.[10]

-

Priming Dose: To achieve isotopic steady state rapidly, a priming bolus dose of the tracers is administered intravenously.[10]

-

Continuous Infusion: Immediately following the prime, a continuous intravenous infusion of L-[1-¹³C]leucine is maintained at a constant rate for several hours (e.g., 4-8 hours).[10][11]

-

Sample Collection:

-

Breath Samples: Expired air is collected periodically to measure the enrichment of ¹³CO₂ from leucine oxidation using Isotope Ratio Mass Spectrometry (IRMS).[10]

-

Blood Samples: Venous blood is drawn at baseline and at regular intervals during the final 1-2 hours of infusion, once a steady state is achieved. Plasma is separated and stored at -80°C.[10][16]

-

Tissue Biopsies (Optional): For tissue-specific synthesis rates, muscle biopsies may be taken.[11]

-

-

Sample Analysis: Plasma samples are analyzed to determine the isotopic enrichment of leucine and its metabolite KIC, typically by GC-MS.[11][17] Muscle protein is hydrolyzed to constituent amino acids, and the ¹³C enrichment of leucine is measured.[11]

In Vitro Cell Culture Labeling

This protocol is adapted for tracing leucine metabolism in cultured cells.

-

Cell Culture: Cells are grown to a desired confluency in standard growth medium.

-

Labeling Medium: A custom medium is prepared where standard L-leucine is replaced with a ¹³C-labeled variant (e.g., L-Leucine-¹³C₆). Other nutrients like glucose can also be labeled depending on the experimental goal.[18]

-

Labeling Experiment: The standard medium is removed, cells are washed with PBS, and the ¹³C-labeling medium is added. Cells are incubated for a time course determined by the expected turnover rate of the pathways of interest (from minutes to >24 hours for steady-state).[19]

-

Metabolite Extraction:

-

The labeling medium is aspirated, and cells are washed rapidly with ice-cold saline.

-

Metabolism is quenched by adding a cold extraction solvent (e.g., 80% methanol).[16]

-

Cells are scraped, collected, and centrifuged to pellet cellular debris. The supernatant containing metabolites is collected.

-

-

Sample Analysis: The metabolite extract is dried and derivatized if necessary for analysis by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of leucine, TCA cycle intermediates, and other metabolites.[16][20]

Sample Preparation and GC-MS Analysis of Plasma Amino Acids

This is a representative protocol for quantifying ¹³C enrichment in plasma.[16]

-

Protein Precipitation: To a small volume of plasma (e.g., 5-10 µL), add an ice-cold extraction solution (e.g., 4:1 methanol:water) containing a known amount of an internal standard (e.g., norvaline).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.

-

Derivatization: To make the amino acids volatile for GC analysis, a two-step derivatization is performed:

-

Step 1 (Methoximation): Re-dissolve the dried metabolites in 2% methoxyamine hydrochloride in pyridine (B92270) and incubate (e.g., 37°C for 1.5 hours).

-

Step 2 (Silylation): Add a silylating agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at a higher temperature (e.g., 60°C for 1 hour).

-

-

GC-MS Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The instrument separates the amino acids chromatographically, and the mass spectrometer analyzes the mass-to-charge ratios (m/z) of the fragments to determine the extent of ¹³C incorporation.[11][21]

Mandatory Visualizations: Pathways and Workflows

Diagram 1: General Experimental Workflow

Caption: General workflow for a stable isotope tracing experiment using this compound.

Diagram 2: Protein Synthesis and Degradation Dynamics

Caption: Tracing this compound to measure protein synthesis and degradation rates.

Diagram 3: Leucine Catabolism and TCA Cycle Entry

Caption: Catabolic fate of this compound and its entry into the TCA cycle.

Diagram 4: Leucine Activation of mTORC1 Signaling

Caption: Simplified signaling pathway showing L-Leucine activation of mTORC1.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. 13C-Leucine-Tracer-Technique in clinical research on postoperative protein metabolism | Semantic Scholar [semanticscholar.org]

- 7. The role of degradation in the acute control of protein balance in adult man: failure of feeding to stimulate protein synthesis as assessed by L-[1-13C]leucin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of [U-(13)C]leucine in cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. ukisotope.com [ukisotope.com]

- 17. Direct determination of leucine metabolism and protein breakdown in humans using L‐[1‐13C, 15N]‐leucine and the forearm model | Semantic Scholar [semanticscholar.org]

- 18. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cambridge.org [cambridge.org]

L-Leucine-13C in Protein Metabolism Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotopes in Metabolic Research

The study of protein metabolism, encompassing the dynamic processes of protein synthesis and breakdown, is fundamental to understanding human health, disease, and the efficacy of therapeutic interventions. Stable isotope tracers, particularly L-Leucine labeled with Carbon-13 (L-[1-¹³C]Leucine), have become indispensable tools for quantifying these intricate processes in vivo.[1][2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive, naturally occurring, and safe for use in human subjects of all ages, making them ideal for clinical and preclinical research.[3][4][5] This guide provides an in-depth overview of the application of L-[1-¹³C]Leucine for measuring protein synthesis, turnover, and signaling pathways, complete with experimental protocols and data presentation.

L-[1-¹³C]Leucine is a preferred tracer for several reasons. Leucine (B10760876) is an essential amino acid, meaning it cannot be synthesized by the body and its metabolic fate is primarily directed towards protein synthesis or oxidation.[4] When infused, L-[1-¹³C]Leucine is incorporated into newly synthesized proteins. By measuring the enrichment of ¹³C in tissue proteins and plasma over time using mass spectrometry, researchers can precisely calculate the rate of protein synthesis.[1][6]

Core Applications of L-Leucine-13C

The primary applications of L-[1-¹³C]Leucine in protein metabolism research include:

-

Quantification of Protein Synthesis Rates: Determining the Fractional Synthetic Rate (FSR) of specific proteins or mixed protein pools in various tissues, most commonly skeletal muscle.[1][6][7]

-

Whole-Body Protein Turnover: Assessing the overall dynamics of protein metabolism, including synthesis, breakdown, and oxidation, by measuring tracer enrichment in plasma and expired CO₂.[4][5]

-

Metabolic Flux Analysis (MFA): Tracking the flow of carbon from leucine through various metabolic pathways to understand cellular metabolism in greater detail.[8][9]

-

Investigating Anabolic Signaling: Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a master regulator of protein synthesis.[[“]][11][12] L-[1-¹³C]Leucine studies are often coupled with molecular biology techniques to probe this pathway.

Signaling Pathways: Leucine and mTORC1 Activation

Leucine acts as a critical signaling molecule that directly activates the mTORC1 pathway, promoting muscle protein synthesis.[13] The presence of sufficient leucine signals nutrient availability, leading to the activation of mTORC1 on the lysosomal surface. Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhance mRNA translation and initiate protein synthesis.[11]

Experimental Design and Protocols

The "primed continuous infusion" method is the gold standard for measuring protein synthesis rates in vivo using L-[1-¹³C]Leucine.[4][5][7][14] This technique involves administering a priming dose (bolus) of the tracer to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain a steady state of tracer enrichment in the blood.[4][5]

General Experimental Workflow

The workflow for a typical human study involves several key stages, from subject preparation to data analysis.

Detailed Protocol: Primed Continuous Infusion for Muscle Protein FSR

This protocol provides a representative methodology for measuring mixed muscle protein fractional synthetic rate (FSR) in human subjects.

-

Subject Preparation:

-

Baseline Sampling:

-

Collect baseline blood samples to determine the natural background isotopic enrichment of plasma leucine.[16]

-

If measuring whole-body metabolism, collect baseline expired breath samples to determine background ¹³CO₂ enrichment.[5]

-

A baseline muscle biopsy is typically taken from a muscle of interest (e.g., vastus lateralis) under local anesthesia.[7]

-

-

Tracer Administration:

-

Administer a priming dose of L-[1-¹³C]Leucine intravenously. A common priming dose is 1 mg/kg or ~7.6 µmol/kg.[7][16]

-

Immediately following the prime, begin a continuous intravenous infusion of L-[1-¹³C]Leucine at a rate of ~0.12 µmol·kg⁻¹·min⁻¹.[16] The goal is to reach and maintain a steady isotopic enrichment in the plasma.[4][5]

-

-

Sample Collection During Infusion:

-

Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period (typically 3-6 hours).[5][7]

-

At the end of the infusion period, take a second muscle biopsy from the same muscle, making a separate incision a few centimeters from the first.[7]

-

Immediately freeze all tissue samples in liquid nitrogen and store at -80°C until analysis.[15]

-

-

Sample Preparation and Analysis:

-

Plasma: Deproteinize plasma samples (e.g., with perchloric acid).[15] Isolate amino acids and prepare derivatives for analysis.

-

Muscle Tissue: Homogenize the frozen muscle tissue, precipitate proteins, and hydrolyze the protein pellet using strong acid (e.g., 6M HCl) to break it down into its constituent amino acids.[15][17]

-

Mass Spectrometry: Determine the ¹³C-Leucine enrichment in plasma (precursor pool) and in the protein-bound fraction of the muscle tissue (product pool) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][18] Often, the enrichment of plasma α-ketoisocaproate (α-KIC), the transamination product of leucine, is used as a surrogate for the intracellular precursor enrichment.[6][19]

-

-

Calculation of Fractional Synthetic Rate (FSR):

-

FSR is calculated using the standard precursor-product equation:[15][20] FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor × t)] × 100

-

Where:

-

E_p2: ¹³C enrichment of protein-bound leucine in the second biopsy.

-

E_p1: ¹³C enrichment of protein-bound leucine in the first (baseline) biopsy.

-

E_precursor: The average ¹³C enrichment of the precursor pool (e.g., plasma α-KIC) over the infusion period.

-

t: The time in hours between the two biopsies.

-

-

Quantitative Data from this compound Studies

The following tables summarize representative quantitative data obtained from studies using L-Leucine tracers. These values can vary based on the specific population, nutritional state, and experimental conditions.

Table 1: Muscle Protein Fractional Synthetic Rates (FSR) in Humans

| Condition | Subject Group | FSR (%/hour) | Tracer Used | Reference |

| Postabsorptive (Fasted), Rest | Older Adults | 0.063 ± 0.005 | [5,5,5-²H₃]leucine | [21][22] |

| Fed State (Mixed Meal) | Older Adults | 0.080 ± 0.007 | [5,5,5-²H₃]leucine | [21][22] |

| Postabsorptive (Fasted), Rest | Young Men | ~0.050 ± 0.011 | [1,2-¹³C₂]leucine | [6] |

| Post-Exercise (Running) | Trained Men | 0.109 ± 0.005 | [²H₃]leucine | [23] |

| Post-Exercise + Amino Acids | Young Men | 0.065 ± 0.009 | [1-¹³C]leucine | [24] |

| Post-Surgery (Ileal Mucosa) | Patients | 1.11 ± 0.14 | [1-¹³C]leucine | [16] |

Note: While some studies cited use deuterium-labeled leucine, the principles and resulting FSR values are comparable for demonstrating the application.[21][23]

Table 2: Whole-Body Protein Turnover in Humans

| Condition | Parameter | Rate (g protein·kg⁻¹·day⁻¹) | Tracer Used | Reference |

| Insulin Withdrawal (Diabetic) | Protein Breakdown | 3.85 ± 0.41 | [¹³C]leucine | [25] |

| Insulin Infusion (Diabetic) | Protein Breakdown | 3.05 ± 0.26 | [¹³C]leucine | [25] |

| Insulin Withdrawal (Diabetic) | Protein Synthesis | Not directly stated | [¹³C]leucine | [25] |

| Insulin Infusion (Diabetic) | Protein Synthesis | Not directly stated | [¹³C]leucine | [25] |

Rates are derived from leucine kinetics, converting µmol of leucine to grams of protein.[4]

Conclusion

L-[1-¹³C]Leucine is a powerful and safe tracer that has become central to the quantitative study of protein metabolism in humans. Its application in primed continuous infusion studies allows for the precise determination of protein synthesis rates, providing invaluable data for research in nutrition, exercise physiology, aging, and various clinical conditions. Coupled with analyses of metabolic signaling pathways like mTORC1, L-[1-¹³C]Leucine-based methodologies offer a multi-faceted approach to understanding the complex regulation of protein balance, aiding in the development of novel therapeutics and interventions aimed at preserving and enhancing muscle mass and function.

References

- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ckisotopes.com [ckisotopes.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. consensus.app [consensus.app]

- 11. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 18. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 19. researchgate.net [researchgate.net]

- 20. Fractional synthetic rate - Wikipedia [en.wikipedia.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to L-Leucine-13C Enrichment in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly L-Leucine labeled with Carbon-13 (L-Leucine-13C), have become indispensable tools in metabolic research.[1][2] This non-radioactive isotope acts as a tracer, enabling the precise tracking of leucine's metabolic fate within biological systems.[1][2] By replacing the naturally abundant ¹²C with ¹³C, researchers can monitor the journey of these molecules as they are incorporated into proteins and participate in various metabolic pathways.[2] This technique is pivotal for quantifying dynamic processes such as muscle protein synthesis, breakdown, and oxidation, offering critical insights into the mechanisms of muscle growth and atrophy, the effects of nutritional interventions, and the impact of disease states on protein metabolism.[3][4][5] L-Leucine is of particular interest as it not only serves as a building block for new proteins but also acts as a key signaling molecule, most notably through the activation of the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[6][7]

This technical guide provides a comprehensive overview of the principles and methodologies involved in this compound enrichment studies. It details the critical signaling pathways, provides in-depth experimental protocols for in-vivo studies, and presents quantitative data from key research findings.

L-Leucine and the mTOR Signaling Pathway

Leucine (B10760876) is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a master regulator of protein synthesis.[7][8] Understanding this pathway is crucial for interpreting the results of this compound tracer studies. Upon entering the cell, leucine initiates a signaling cascade that leads to the phosphorylation and activation of key downstream targets of mTORC1, ultimately resulting in increased translation initiation and protein synthesis.

Experimental Workflow for Measuring Muscle Protein Synthesis

The measurement of muscle protein synthesis using this compound involves a carefully orchestrated series of procedures, from tracer infusion to sample analysis. The "primed, continuous infusion" technique is a widely adopted method to achieve a steady-state enrichment of the tracer in the plasma, which is crucial for accurate calculations.

Experimental Protocols

This compound Infusion Protocol (Primed, Continuous)

This protocol is adapted from methodologies described for human studies aimed at measuring leucine metabolism and muscle protein synthesis.[1][9]

Materials:

-

Sterile L-[1-¹³C]Leucine (or other desired labeled variant)

-

Sterile Sodium [¹³C]bicarbonate (for priming the bicarbonate pool)

-

Sterile saline solution (0.9% NaCl)

-

Infusion pump

-

Intravenous catheters

Procedure:

-

Subject Preparation: Subjects should be in a post-absorptive state, typically after an overnight fast.

-

Catheter Placement: Insert two intravenous catheters, one for tracer infusion and one for blood sampling, typically in contralateral arms.

-

Priming Dose: Administer a priming dose of L-[1-¹³C]Leucine and Sodium [¹³C]bicarbonate dissolved in sterile saline. The priming dose helps to rapidly achieve an isotopic steady state in the plasma and bicarbonate pools.

-

Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-[1-¹³C]Leucine at a constant rate for the duration of the study (typically 4-6 hours).

-

Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) into heparinized tubes to monitor plasma this compound enrichment and confirm isotopic steady state.

-

Muscle Biopsies: Obtain muscle biopsies, for example from the vastus lateralis, at the beginning and end of the infusion period to measure the incorporation of this compound into muscle protein.[10]

Muscle Biopsy and Processing

Materials:

-

Biopsy needle (e.g., Bergström needle)

-

Local anesthetic (e.g., lidocaine)

-

Sterile surgical supplies

-

Liquid nitrogen

-

Pre-chilled cryotubes

-

Mortar and pestle (pre-chilled)

-

Homogenization buffer

-

Perchloric acid (PCA)

-

6M Hydrochloric acid (HCl)

Procedure:

-

Biopsy Collection: Under local anesthesia, obtain a small muscle sample (50-100 mg) using a biopsy needle.[11]

-

Flash Freezing: Immediately freeze the muscle tissue in liquid nitrogen to halt metabolic processes.[5][12]

-

Storage: Store the frozen tissue at -80°C until further processing.

-

Homogenization: Pulverize the frozen muscle tissue to a fine powder using a pre-chilled mortar and pestle. Homogenize the powdered tissue in a suitable buffer.

-

Protein Precipitation: Precipitate the protein by adding perchloric acid (PCA). Centrifuge to pellet the protein.

-

Protein Hydrolysis: Wash the protein pellet to remove free amino acids. Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Amino Acid Isolation: Isolate the amino acids from the hydrolysate for subsequent analysis.

Plasma Sample Preparation

Materials:

-

Centrifuge

-

Protein precipitation agent (e.g., sulfosalicylic acid, methanol)

-

Internal standard (e.g., uniformly labeled L-Leucine)

Procedure:

-

Plasma Separation: Centrifuge the collected blood samples to separate the plasma.

-

Protein Precipitation: Add a protein precipitation agent to the plasma sample.[13][14]

-

Internal Standard: Add a known amount of an internal standard to the sample for accurate quantification.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the free amino acids for analysis.

GC-MS and LC-MS/MS Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used to measure this compound enrichment.[10][13][15]

GC-MS Protocol Outline:

-

Derivatization: Amino acids are often derivatized to increase their volatility for GC analysis.

-

Injection: Inject the derivatized sample into the GC.

-

Separation: The amino acids are separated based on their retention times in the GC column.

-

Ionization and Detection: The separated amino acids are ionized and their mass-to-charge ratio is determined by the mass spectrometer, allowing for the quantification of the ¹³C-labeled and unlabeled leucine.

LC-MS/MS Protocol Outline:

-

Injection: Inject the prepared plasma or muscle hydrolysate supernatant into the LC system.

-

Chromatographic Separation: Separate the amino acids using a suitable LC column.

-

Mass Spectrometric Detection: The eluting amino acids are introduced into the mass spectrometer for detection and quantification of the different leucine isotopologues.

Quantitative Data Presentation

The primary outcome of these studies is often the fractional synthetic rate (FSR) of muscle protein, which represents the percentage of muscle protein synthesized per unit of time.

Table 1: Muscle Protein Fractional Synthetic Rate (FSR) in Elderly Men with Leucine Supplementation

| Group | FSR (%/h) |

| Control | 0.053 ± 0.009 |

| Leucine Supplemented | 0.083 ± 0.008 |

| Data from Rieu et al. (2006).[16] Values are means ± SEM. *P < 0.05 compared to control. |

Table 2: Leucine Kinetics in Postabsorptive and Fed States

| State | Plasma [¹³C]Leucine Enrichment (mol % excess) | Plasma [¹³C]KIC Enrichment (mol % excess) |

| Postabsorptive | 3.34 ± 0.27 | 3.24 ± 0.16 |

| Fed | 2.15 ± 0.14 | 2.02 ± 0.08 |

| *Data from Hoerr et al. (1991).[17] Values are means ± SE. |

Table 3: Muscle Protein FSR in Response to Post-Endurance Exercise Nutrition

| Beverage | FSR (%/h) |

| Control (CON) | 0.060 ± 0.012 |

| 5g Leucine (5LEU) | 0.080 ± 0.014 |

| 15g Leucine (15LEU) | 0.090 ± 0.11 |

| *Data from Rowlands et al. (2015).[18] Values are mean ± SD. |

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and safe method for investigating protein metabolism in vivo. This in-depth guide has outlined the core principles, from the underlying molecular signaling pathways to detailed experimental protocols and data interpretation. By employing these methodologies, researchers and drug development professionals can gain critical insights into the dynamic regulation of muscle protein synthesis in response to various nutritional, physiological, and pathological stimuli. The precise quantification of these metabolic fluxes is essential for developing effective therapeutic and nutritional strategies to combat muscle wasting and promote healthy aging.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mlabs.umich.edu [mlabs.umich.edu]

- 6. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayocliniclabs.com [mayocliniclabs.com]

- 12. benchchem.com [benchchem.com]

- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leucine kinetics from [2H3]- and [13C]leucine infused simultaneously by gut and vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein-leucine fed dose effects on muscle protein synthesis after endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Proteomic and Metabolic Frontiers: A Technical Guide to L-Leucine-13C and N15-Labeled Leucine

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic development, stable isotope-labeled amino acids are indispensable tools for elucidating complex biological processes. Among these, L-Leucine labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) stands out for its versatility in tracking metabolic pathways and quantifying protein dynamics. This technical guide provides an in-depth exploration of the core differences, applications, and methodologies associated with L-Leucine-¹³C and N¹⁵-labeled leucine (B10760876), empowering researchers to make informed decisions for their experimental designs.

Core Principles: Tracing Carbon vs. Nitrogen Fates

The fundamental distinction between L-Leucine-¹³C and N¹⁵-labeled leucine lies in the specific atom that is isotopically enriched. This seemingly subtle difference dictates their primary applications in research.[1]

-

L-Leucine-¹³C : In this variant, one or more carbon atoms in the leucine molecule are replaced with the stable isotope ¹³C.[] This "heavy" carbon backbone allows researchers to trace the path of leucine's carbon skeleton as it is metabolized through various biochemical pathways.[3] Its primary application is in metabolic flux analysis , providing a quantitative measure of the rates of metabolic reactions.[4][5]

-

N¹⁵-labeled Leucine : Here, the nitrogen atom in the amino group of leucine is replaced with the stable isotope ¹⁵N.[] As nitrogen is a fundamental component of the peptide bond, N¹⁵-labeled leucine is the tracer of choice for studying protein synthesis and turnover .[1] By monitoring the incorporation of ¹⁵N into the proteome over time, researchers can quantify the rates of protein synthesis and degradation.[6][7]

Data Presentation: A Comparative Overview

The choice between L-Leucine-¹³C and N¹⁵-labeled leucine is contingent on the specific research question. The following tables summarize key quantitative data and characteristics to guide this decision.

| Parameter | L-Leucine-¹³C | N¹⁵-labeled Leucine | Dual-labeled L-Leucine-¹³C,¹⁵N |

| Primary Application | Metabolic Flux Analysis[4] | Protein Synthesis & Turnover[1] | Simultaneous tracking of carbon and nitrogen metabolism[8] |

| Isotopic Label | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) | Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) |

| Typical Isotopic Purity | ≥98% | ≥98% | ≥98% |

| Common Analytical Technique | GC-MS, LC-MS/MS, NMR[4] | LC-MS/MS, GC-C-IRMS[6][9] | LC-MS/MS, NMR |

Table 1: General Characteristics and Applications

| Leucine Isotopologue | Chemical Formula | Mass Shift (vs. Unlabeled) |

| Unlabeled L-Leucine | C₆H₁₃NO₂ | 0 Da |

| L-Leucine-¹³C₆ | ¹³C₆H₁₃NO₂ | +6 Da |

| L-Leucine-¹⁵N | C₆H₁₃¹⁵NO₂ | +1 Da |

| L-Leucine-¹³C₆,¹⁵N | ¹³C₆H₁₃¹⁵NO₂ | +7 Da |

Table 2: Mass Shifts of Common Leucine Isotopologues

| Study Type | Tracer | Cell Line | Measured Parameter | Representative Value | Citation |

| Protein Turnover | ¹⁵N-Amino Acids | Pancreatic cancer MIA PaCa cells | Fractional Synthesis Rate (FSR) | 44-76% | [6] |

| Protein Turnover | Dynamic SILAC | Human A549 adenocarcinoma cells | Protein Half-life | Varies widely (e.g., ~20 hours average for HeLa proteins) | [10][11] |

| Muscle Protein Synthesis | [1-¹³C]leucine | Human muscle biopsies | Fractional Synthesis Rate | 1.95%/day | [12] |

Table 3: Representative Quantitative Data from Isotope Tracing Studies

Mandatory Visualizations

Logical Workflow: Choosing the Right Isotope

The decision to use L-Leucine-¹³C or N¹⁵-labeled leucine is a critical step in experimental design. The following diagram illustrates a logical workflow to guide this choice based on the primary research objective.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 10. Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]

- 12. researchgate.net [researchgate.net]

L-Leucine-13C as a Metabolic Tracer: A Technical Guide to Understanding Protein Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, development, and application of L-Leucine-13C as a stable isotope tracer for studying metabolic pathways, particularly in the context of protein synthesis and turnover. It is designed to serve as a core resource for professionals in research and drug development who are leveraging metabolic tracing to understand physiological and pathophysiological processes.

A Historical Perspective on this compound Tracing

The use of stable isotopes to trace metabolic pathways in vivo represents a significant milestone in biomedical research. The journey of this compound from a novel concept to a cornerstone of metabolic research is marked by key advancements in isotope synthesis and analytical technology.

Initially, radioactive isotopes were the primary tools for metabolic tracing. However, their inherent risks limited their application, especially in human studies. The development of stable, non-radioactive isotopes offered a safer alternative. The pioneering work in the mid-20th century on the use of stable isotopes, such as those of carbon (¹³C) and nitrogen (¹⁵N), laid the foundation for modern metabolic research.[1]

The application of L-[1-¹³C]leucine specifically for measuring muscle protein synthesis gained prominence in the late 1970s and early 1980s.[2] This was driven by the development of gas chromatography-mass spectrometry (GC-MS), which provided the necessary sensitivity and precision to measure the low levels of ¹³C enrichment in biological samples like plasma and muscle tissue.[2][3] These early studies established the primed-constant infusion technique as a robust method for quantifying protein kinetics in humans.[3][4][5]

Over the decades, refinements in mass spectrometry, including the advent of gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have further enhanced the analytical capabilities, allowing for more precise and diverse applications of this compound tracing.[3][4][6]

Core Applications of this compound Tracing

This compound is a versatile tracer used to investigate various aspects of protein metabolism. Its primary applications include the measurement of:

-

Muscle Protein Synthesis (MPS): Quantifying the rate at which new proteins are synthesized in skeletal muscle, a critical parameter in studies of muscle growth (hypertrophy), aging (sarcopenia), and the effects of nutrition and exercise.

-

Whole-Body Protein Turnover: Assessing the overall balance between protein synthesis and breakdown throughout the body, providing insights into systemic metabolic states in health and disease.

-

Specific Protein Synthesis: Measuring the synthesis rates of individual proteins, such as albumin or collagen, to understand organ-specific metabolic responses.

Experimental Protocols

The successful application of this compound as a metabolic tracer hinges on rigorous and well-defined experimental protocols. The most common method for studying muscle protein synthesis is the primed-constant infusion technique.

Primed-Constant Infusion of L-[1-¹³C]Leucine

This method is designed to achieve and maintain a steady-state enrichment of the ¹³C-labeled leucine (B10760876) in the plasma and, consequently, in the intracellular precursor pool for protein synthesis.

Objective: To measure the rate of incorporation of L-[1-¹³C]leucine into muscle proteins over a defined period.

Materials:

-

Sterile L-[1-¹³C]leucine (99 atom % excess)

-

Sterile Sodium Bicarbonate-[¹³C] (for priming the bicarbonate pool)

-

Saline solution for infusion

-

Infusion pump

-

Catheters for intravenous infusion and blood sampling

-

Equipment for muscle biopsy collection and processing

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or similar analytical instrument

Procedure:

-

Subject Preparation: Subjects typically undergo an overnight fast to establish a postabsorptive baseline state.

-

Catheter Placement: Two intravenous catheters are placed, one for the infusion of the tracer and the other in a contralateral hand or wrist vein, which is heated to obtain "arterialized" venous blood samples.

-

Priming Dose: To rapidly achieve isotopic steady state, a priming bolus of L-[1-¹³C]leucine and NaH¹³CO₃ is administered. The bicarbonate prime is crucial to account for the tracer that is oxidized and enters the body's bicarbonate pools.[3][4]

-

Constant Infusion: Immediately following the priming dose, a continuous infusion of L-[1-¹³C]leucine is initiated and maintained at a constant rate for the duration of the experiment (typically 3-6 hours).

-

Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period to monitor plasma ¹³C-leucine enrichment and confirm the attainment of an isotopic steady state.

-

Muscle Biopsies: Muscle tissue samples (biopsies) are typically taken from a muscle such as the vastus lateralis at the beginning and end of the steady-state period. These samples are immediately frozen in liquid nitrogen and stored at -80°C for later analysis.

-

Sample Analysis:

-

Plasma: Plasma is separated from blood samples, and the enrichment of ¹³C-leucine and its ketoacid, α-ketoisocaproate (KIC), is determined by GC-MS. Plasma KIC enrichment is often used as a surrogate for intracellular leucine enrichment.[7][8]

-

Muscle Tissue: The muscle biopsy is processed to separate intracellular free amino acids and muscle proteins. The enrichment of ¹³C-leucine in the intracellular fluid and the enrichment of ¹³C-leucine incorporated into the muscle protein are measured by GC-MS.

-

-

Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:

FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100

Where:

-

E_p is the change in enrichment of protein-bound L-[1-¹³C]leucine between the two biopsies.

-

E_precursor is the average enrichment of the precursor pool (e.g., plasma ¹³C-KIC or intracellular ¹³C-leucine) over the incorporation period.

-

t is the time in hours between the two biopsies.

-

Quantitative Data Presentation

The following tables summarize typical quantitative data from this compound tracer studies in humans. These values can vary based on the specific study population, conditions, and analytical methods.

Table 1: Typical Infusion Parameters for L-[1-¹³C]Leucine Studies

| Parameter | Typical Value | Unit | Reference |

| Priming Dose (Leucine) | 0.75 - 1.0 | mg/kg | [6] |

| Infusion Rate (Leucine) | 0.7 - 1.0 | mg/kg/h | [6] |

| Priming Dose (Bicarbonate) | 0.1 | mg/kg | [4] |

Table 2: Muscle Protein Fractional Synthetic Rates (FSR) in Different Conditions

| Condition | Population | FSR (%/hour) | Reference |

| Postabsorptive (Fasted), Rest | Healthy Young Men | 0.055 ± 0.008 | [9] |

| Postabsorptive (Fasted), Rest | Older Adults | 0.063 ± 0.005 | [10][11] |

| Post-Exercise (Fasted) | Recreationally Active Males | 0.112 ± 0.010 | [1][2] |

| Post-Exercise (Fed) | Recreationally Active Males | 0.129 ± 0.014 | [1][2] |

| Fed State (Amino Acid Infusion) | Healthy Young Men | 0.074 ± 0.021 | [9] |

| Fed State (Meal) | Older Adults | 0.080 ± 0.007 | [10][11] |

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and experimental workflows associated with this compound tracer studies.

Leucine-Mediated mTORC1 Signaling Pathway

Caption: Leucine activates mTORC1 signaling to promote protein synthesis.

Experimental Workflow for Measuring Muscle Protein Synthesis

Caption: Workflow for primed-constant infusion to measure FSR.

References

- 1. Muscle protein synthesis and gene expression during recovery from aerobic exercise in the fasted and fed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 6. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucine-13C: A Technical Guide to Studying Human Amino Acid Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key regulator of various metabolic processes. The use of stable isotope-labeled leucine (B10760876), particularly L-[1-13C]leucine, has become a cornerstone in human metabolic research, allowing for the precise and safe in vivo quantification of amino acid kinetics. This technical guide provides an in-depth overview of the application of L-[1-13C]leucine to study protein synthesis, breakdown, and oxidation in humans. It details experimental protocols, presents quantitative data from key studies, and illustrates the underlying biochemical pathways.

Principles of L-Leucine-13C Tracer Methodology

The fundamental principle behind using L-[1-13C]leucine as a tracer is the ability to distinguish it from the naturally abundant, unlabeled L-[1-12C]leucine using mass spectrometry. By introducing a known amount of the 13C-labeled tracer into the body, researchers can track its metabolic fate. The primary measurements include the rate of appearance (Ra) of leucine in the plasma, which reflects protein breakdown, and the rate of disappearance (Rd) of leucine from the plasma, which represents its utilization for protein synthesis and oxidation.

The rate of leucine oxidation can be determined by measuring the appearance of 13CO2 in expired air, as the carboxyl group of L-[1-13C]leucine is released as CO2 during oxidative decarboxylation. The rate of non-oxidative leucine disposal (NOLD), which is an index of whole-body protein synthesis, is then calculated by subtracting the rate of leucine oxidation from the total leucine disposal rate.

Key Signaling Pathways

Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1] The activation of mTORC1 by leucine is a critical mechanism by which this amino acid stimulates muscle protein synthesis.[2]

References

A Comprehensive Technical Guide to the Safe Handling and Application of L-Leucine-¹³C in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for L-Leucine-¹³C, a stable, non-radioactive isotope-labeled amino acid crucial for advancements in metabolism, drug development, and various life sciences. By understanding and adhering to these guidelines, researchers can ensure the safe and effective use of this powerful tool in tracing biochemical pathways and elucidating molecular structures. The primary safety considerations for L-Leucine-¹³C are dictated by the toxicological and chemical properties of the L-Leucine molecule itself, not the ¹³C isotope, which poses no radiological risk.

Safety and Hazard Information

While L-Leucine is generally considered non-hazardous, it is crucial to handle all laboratory chemicals with caution. The chemical, physical, and toxicological properties of L-Leucine-¹³C are assumed to be similar to its unlabeled counterpart.

Hazard Identification and First Aid

Table 1: Hazard Identification and First Aid Measures

| Hazard Route | Potential Effects | First Aid Measures |

| Inhalation | May cause respiratory tract irritation. May be harmful if inhaled.[1] | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1] |

| Skin Contact | May cause skin irritation. May be harmful if absorbed through the skin.[1] | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | May cause eye irritation.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Ingestion | May be harmful if swallowed.[1] | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |

Fire and Explosion Hazards

L-Leucine is a non-flammable, non-combustible solid.[2] However, further processing of the solid material may result in the formation of combustible dusts.[1]

Table 2: Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Hazardous Combustion Products | May emit toxic fumes of carbon oxides and nitrogen oxides (NOx) when heated to decomposition.[3][4] |

| Fire-Fighting Instructions | Wear a self-contained breathing apparatus for firefighting if necessary.[1] |

Toxicological Data

The toxicological properties of L-Leucine-¹³C have not been thoroughly investigated, but they are presumed to be identical to unlabeled L-Leucine.[1] L-Leucine is an essential amino acid, but some studies have indicated that the levorotary (l) forms of leucine (B10760876), isoleucine, and valine may have tumor-promoting activity for bladder carcinomas.[3][5]

Table 3: Acute Toxicity of L-Leucine

| Test | Species | Route | Value |

| LD0 | Rat (male and female) | Oral | > 2,000 mg/kg[3] |

Handling and Storage

Proper handling and storage are critical for maintaining the chemical and isotopic integrity of L-Leucine-¹³C and ensuring laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

Table 4: Recommended Personal Protective Equipment and Engineering Controls

| Control | Specification |

| Ventilation | Work in a well-ventilated area. For powdered forms, use a certified fume hood or provide appropriate exhaust ventilation at places where dust is formed.[1] |

| Eye Protection | Wear safety glasses with side shields or chemical safety goggles.[1][4] |

| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber).[3] |

| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[1] |

| Respiratory Protection | When appropriate, use a NIOSH/CEN approved respirator, especially when dusts are generated.[1][5] |

Storage and Chemical Stability

Table 5: Storage and Stability Information

| Parameter | Recommendation |

| Storage Conditions | Store in a cool, dry place away from light and moisture.[1] Keep the container tightly closed in a dry and well-ventilated place.[3] |

| Chemical Stability | Stable under recommended storage conditions.[3] |

| Incompatible Materials | Strong oxidizing agents.[1][3] |

| Shelf Life | Indefinite if stored properly.[2] |

Accidental Release and Disposal

In the event of a spill or for routine disposal, the following procedures should be followed.

Accidental Release Measures

-

Personal Precautions : Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

-

Environmental Precautions : Prevent entry into sewers and public waters.[1]

-

Containment and Cleaning : Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][3] Wash the spill site after material pickup is complete.[2]

Waste Disposal